REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[C:5]([O:10][CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.[O-:14][Mn](=O)(=O)=O.[K+].[OH-].[K+].Cl>O.CO>[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:14])=[O:9])[C:5]([O:10][CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=N1)CO)OCCC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
volatiles were removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with DCM
|
Type
|
WASH
|
Details
|
The collected organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |